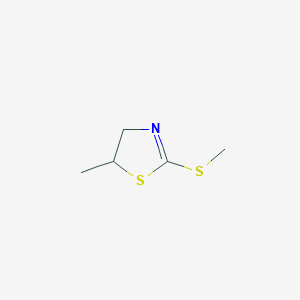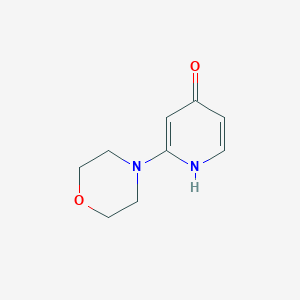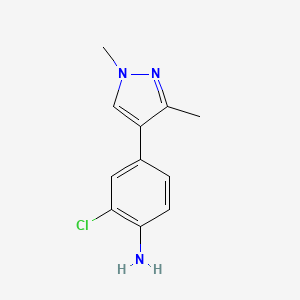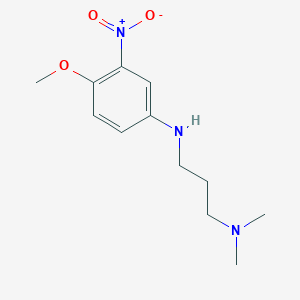![molecular formula C16H25ClN4 B13884075 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position and a piperazinyl group substituted with a methylpiperidinyl moiety at the fourth position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the chlorination of aniline to introduce the chloro group at the third position. This is followed by the nucleophilic substitution reaction with 4-(1-methylpiperidin-4-yl)piperazine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, dechlorinated aniline derivatives, and substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- 4-(1-Piperazinyl)aniline
- 1-(3-aminopropyl)-4-methylpiperazine
Uniqueness
Compared to similar compounds, 3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazinyl moiety makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Eigenschaften
Molekularformel |
C16H25ClN4 |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H25ClN4/c1-19-6-4-14(5-7-19)20-8-10-21(11-9-20)16-3-2-13(18)12-15(16)17/h2-3,12,14H,4-11,18H2,1H3 |
InChI-Schlüssel |
BZYAWQDGVLFOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)

![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)


![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)


![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)


